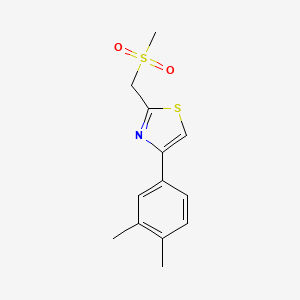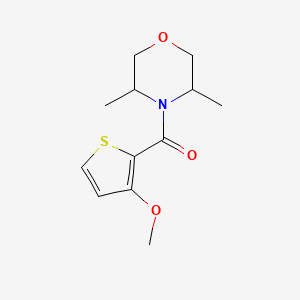![molecular formula C14H17F2NO3 B7593381 [4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone is a synthetic compound that belongs to the class of morpholine derivatives. It is commonly referred to as DFM-1 and has been studied for its potential use in cancer treatment.
Wirkmechanismus
DFM-1 exerts its anti-cancer effects through the inhibition of the protein kinase CK2. CK2 is a key regulator of cell growth and survival, and its overexpression has been linked to the development and progression of cancer. DFM-1 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DFM-1 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, DFM-1 has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DFM-1 is its specificity for CK2, which makes it a promising target for cancer therapy. However, its low solubility in water and poor bioavailability may limit its effectiveness in vivo. In addition, the lack of clinical trials on DFM-1 in humans makes it difficult to assess its safety and efficacy.
Zukünftige Richtungen
Future research on DFM-1 could focus on improving its solubility and bioavailability, as well as exploring its potential use in combination with other anti-cancer drugs. In addition, further studies could investigate the neuroprotective effects of DFM-1 and its potential use in the treatment of neurodegenerative disorders. Finally, clinical trials on DFM-1 in humans could provide valuable information on its safety and efficacy as a cancer therapy.
Synthesemethoden
DFM-1 can be synthesized through a multistep process involving the reaction of 4-(difluoromethoxy)benzaldehyde with 3,5-dimethylmorpholine in the presence of a base. The resulting intermediate is then treated with an acid to form the final product.
Wissenschaftliche Forschungsanwendungen
DFM-1 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. DFM-1 has also been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and cisplatin. In addition, DFM-1 has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[4-(difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c1-9-7-19-8-10(2)17(9)13(18)11-3-5-12(6-4-11)20-14(15)16/h3-6,9-10,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZOEBZGTZLRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=CC=C(C=C2)OC(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)
![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)


![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)
![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)


![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)

![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)
